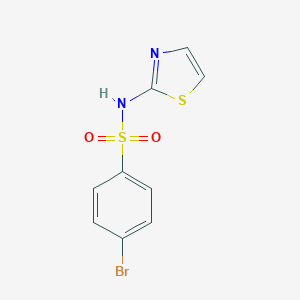

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

Overview

Description

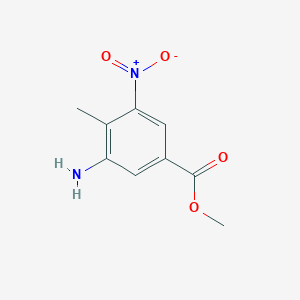

“4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide” is a chemical compound that has been studied for its antibacterial activity . It combines thiazole and sulfonamide, groups with known antibacterial activity . The compound has been synthesized and investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .

Synthesis Analysis

The compound was synthesized as part of a study on hybrid antimicrobials . The synthesis involved the combination of thiazole and sulfonamide, groups with known antibacterial activity . The yield of the synthesis was 65% .Molecular Structure Analysis

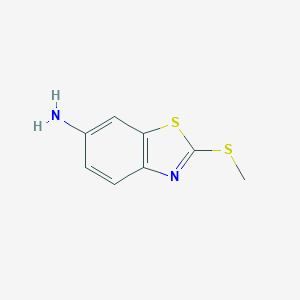

The molecular structure of “4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide” is characterized by the presence of a thiazole ring, a bromine atom, and a sulfonamide group . The molecular weight of the compound is 319.21 g/mol .Chemical Reactions Analysis

The compound has been investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Physical And Chemical Properties Analysis

The compound has a molecular weight of 319.21 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Drug Development

Thiazole moieties, like the one in our compound, contribute to the development of various drugs and biologically active agents . They can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial activity . The antibacterial efficacy of freshly synthesized imidazotriazole-incorporated thiazoles was investigated against a spectrum of microbiological species .

Antifungal Activity

Thiazole compounds have been used in the development of antifungal drugs . For example, Abafungin is an antifungal drug that contains a thiazole ring .

Antiviral Activity

Thiazole derivatives have been used in the development of antiretroviral drugs . For instance, Ritonavir is an antiretroviral drug that contains a thiazole ring .

Antitumor and Cytotoxic Activity

Thiazole derivatives have shown antitumor and cytotoxic activities . They have been used in the development of antineoplastic drugs .

Antioxidant, Analgesic, and Anti-inflammatory Activities

Thiazole compounds have been found to act as antioxidants, analgesics, and anti-inflammatory agents . This makes them useful in the development of drugs for various health conditions .

Neuroprotective Activity

Thiazole derivatives have shown neuroprotective activity . This suggests potential applications in the treatment of neurological disorders .

Anticonvulsant Activity

Thiazole compounds have been used in the development of anticonvulsant drugs . This suggests potential applications in the treatment of seizure disorders .

Safety And Hazards

Future Directions

The compound’s distinctive modes of antibiotic activity when used in conjunction with a cell-penetrating peptide suggest promising future directions for research . Further studies could investigate the potential of this and similar compounds as part of a strategy for developing new antibacterial therapeutics .

properties

IUPAC Name |

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVLDSBNISCATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349961 | |

| Record name | 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

CAS RN |

331972-47-5 | |

| Record name | 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B184806.png)

![7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B184815.png)

![1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide](/img/structure/B184816.png)

![tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate](/img/structure/B184822.png)